2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine
Description
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine is a pyridine derivative featuring a phenyl ring substituted with an oxirane (epoxide)-containing methoxy group at the 3-position. For example, methyl (2E)-3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]acrylate (compound 14 in ) shares the oxiran-2-ylmethoxy substituent and is synthesized via epoxide-opening reactions, suggesting similar synthetic routes for the target compound .
Properties
IUPAC Name |
2-[3-(oxiran-2-ylmethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(6-1)11-4-3-5-12(8-11)16-9-13-10-17-13/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECIVJSFTXJUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, often involving catalysts and controlled temperatures to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine involves the interaction of its epoxide group with various biological targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pyridine ring can also interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine with structurally related pyridine derivatives:
Key Observations :
- Reactivity: The epoxide group in this compound likely increases its reactivity compared to non-epoxide analogs (e.g., ethoxy or chloro derivatives). Epoxides are prone to nucleophilic attack, enabling applications in polymer chemistry or drug design as alkylating agents .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (268–287°C, ) due to enhanced intermolecular interactions, whereas the epoxide’s steric effects might reduce crystallinity in the target compound.
- Molecular Weight : The target compound’s molecular weight (247.27) is lower than bulkier analogs (e.g., 401.79 in ), suggesting improved solubility in organic solvents.
Stability and Industrial Relevance
- Stability : Epoxides are sensitive to moisture and acids, necessitating storage under anhydrous conditions. In contrast, ether-linked analogs (e.g., ’s oxane derivative) exhibit greater stability .
- Industrial Use : The compound’s epoxide group could make it a crosslinking agent in resins or a precursor for fine chemicals, similar to applications of glycidyl methacrylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
